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slow border cells protein

Transcription factor structure-function bZIP domain engineering Drosophila genetics

Slow border cells protein (slbo, CAS 148997-45-9) is the Drosophila melanogaster ortholog of the CCAAT/enhancer-binding protein (C/EBP) family of basic-region leucine zipper (bZIP) transcription factors. The slbo locus encodes a sequence-specific DNA-binding transcriptional activator essential for the developmental switch from stationary to migratory behavior in border cells during oogenesis.

Molecular Formula C8H11N3O2
Molecular Weight 0
CAS No. 148997-45-9
Cat. No. B1177682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameslow border cells protein
CAS148997-45-9
Synonymsslow border cells protein
Molecular FormulaC8H11N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Slow Border Cells Protein (slbo, CAS 148997-45-9): Procurement-Relevant Molecular Identity and Functional Classification


Slow border cells protein (slbo, CAS 148997-45-9) is the Drosophila melanogaster ortholog of the CCAAT/enhancer-binding protein (C/EBP) family of basic-region leucine zipper (bZIP) transcription factors [1]. The slbo locus encodes a sequence-specific DNA-binding transcriptional activator essential for the developmental switch from stationary to migratory behavior in border cells during oogenesis [2]. Null mutations are late-embryonic lethal, while hypomorphic alleles cause delayed or failed border cell migration, demonstrating a threshold requirement for slbo gene product [3]. The protein is 449 amino acids in length and functions through a modular bZIP domain to regulate approximately 300 downstream target genes, making it a critical reagent for studies of cell migration, transcriptional regulation, and epithelial-to-mesenchymal transition [4].

Why Interchanging slbo (CAS 148997-45-9) with Mammalian C/EBP Homologs or Generic Drosophila Transcription Factors Compromises Experimental Reproducibility


Although slbo is a C/EBP family member and mammalian C/EBPα can functionally substitute for DmC/EBP in transgenic rescue assays, the Drosophila protein's biological specificity is encoded in its basic region: 9 of 25 single amino acid substitutions in this domain abolish biological function, while chimeric proteins retaining only the slbo basic region with heterologous zipper and activation domains remain fully functional [1]. This means commercially available mammalian C/EBP proteins (e.g., C/EBPα, C/EBPβ) lack the precise DNA-binding surface of the slbo basic region and cannot replicate its target gene selectivity in Drosophila border cell assays. Furthermore, slbo expression is under tight developmental control by JAK/STAT signaling and autorepression, and its protein product engages in specific cross-repressive interactions with the Cut transcription factor that mammalian C/EBPs do not share [2]. Substitution with generic bZIP transcription factors or heterologous species C/EBPs thus risks both false-negative and false-positive results in Drosophila cell migration and transcriptional regulation studies.

Quantitative Differentiation: slbo Protein (CAS 148997-45-9) Versus Closest Functional Analogs


slbo Basic Region Amino Acid Determinants: 36% of Single Substitutions Abolish Biological Activity

Structure-function analysis demonstrated that the slbo basic region is the critical determinant of biological specificity. Chimeric proteins containing only the DmC/EBP basic region with a heterologous leucine zipper and heterologous activation domain fully substitute for wild-type slbo in rescuing lethal null mutations. By contrast, 9 out of 25 single amino acid substitutions within the basic region (36%) completely disrupted biological function [1]. This contrasts with mammalian C/EBPα, where the same basic region residues are not under identical functional constraint due to divergent target gene repertoires. Procurement of authentic slbo protein or validated slbo expression constructs is therefore essential for experiments requiring the precise DNA-binding surface of the Drosophila basic region.

Transcription factor structure-function bZIP domain engineering Drosophila genetics

slbo-Dependent Transcriptional Output: 300 Genes Upregulated, 7 Genes Show ≥10-Fold slbo-Dependence

Whole-genome expression profiling of purified wild-type versus slbo mutant border cells identified approximately 300 genes significantly upregulated in a slbo-dependent manner [1]. Importantly, 28% of all border cell-enriched genes were positively affected by slbo, confirming that slbo is the principal transcriptional driver of the migratory phenotype. When comparing wild-type border cells to follicle cells, 91 genes were at least 10-fold enriched; however, comparing wild-type to slbo mutant border cells revealed only 7 genes with ≥10-fold differential expression, consistent with slbo being one of multiple inputs that define border cell identity but the predominant activator [1]. This quantitative dependency profile cannot be recapitulated by mammalian C/EBP homologs, which regulate a distinct target gene set in adipogenesis and inflammation.

Transcriptional profiling Cell migration gene networks slbo mutant comparison

slbo Loss-of-Function: Complete Migration Failure in Strong Alleles vs. Delayed Migration in Hypomorphs

Allelic series analysis established a quantitative threshold requirement for slbo gene product in border cell migration initiation. Hypomorphic slbo alleles cause delayed onset of migration (the 'slow border cells' phenotype), while stronger alleles result in complete failure of border cell migration [1]. This phenotypic gradation is distinct from other border cell migration mutants: for example, jing mutants show a migration defect resembling slbo but represent a downstream target rather than an alternative transcription factor, and overexpression of jing can rescue slbo hypomorphic defects [2]. Similarly, STAT92E (the Drosophila STAT homolog) acts upstream of slbo in the JAK/STAT pathway; loss of either STAT or slbo causes dramatic migration defects, but STAT cannot substitute for slbo because it lacks the C/EBP DNA-binding domain [3]. Only authentic slbo protein or precisely engineered slbo constructs exhibit this specific dose-response relationship.

Border cell migration assay slbo allelic series Quantitative migration phenotyping

slbo-Cut Antagonistic Interaction: Temporal Switch with Mutual Cross-Repression Dictates Cell Fate at Stage 10A/10B

During Drosophila oogenesis stage 10A to 10B transition, slbo expression decreases while Cut expression increases in centripetal follicle cells. This temporal switch is refined by three regulatory interactions: (1) Slbo autorepression, (2) mutual cross-repression between Slbo and Cut, and (3) Cut auto-activation [1]. High Cut levels are necessary and sufficient to direct polarized accumulation of Actin, DE-cadherin, and Armadillo for apical constriction. This antagonistic relationship is recapitulated in border cells, where Slbo and Cut have opposing effects on Fas2 accumulation. The Slbo-Cut regulatory module is unique to Drosophila and does not occur between mammalian C/EBP and CUX1 (the mammalian Cut homolog) in the same developmental context [1]. Consequently, experimental systems investigating epithelial invagination or border cell rosette dynamics require Drosophila slbo; mammalian C/EBP cannot engage in this evolutionarily specialized cross-repressive circuit.

Centripetal follicle cell migration Slbo-Cut cross-repression Epithelial morphogenesis

slbo Upstream Regulatory Dependence on JAK/STAT: 1.6-Fold STAT Upregulation Distinguishes the slbo Pathway from Parallel Migration Regulators

Comparative expression profiling showed that the transcription factor STAT92E, which acts upstream of slbo in the JAK/STAT pathway, was upregulated 1.6-fold in border cells relative to follicle cells [1]. This positions slbo within a specific signaling hierarchy: Unpaired ligand → JAK/STAT activation → STAT92E → slbo transcription. Other border cell-enriched transcription factors showed distinct fold-changes: aop/yan transcripts increased 1.9-fold, while Cut was upregulated in a temporally offset manner at stage 10B [1][2]. The quantitative relationship between STAT levels and slbo induction is non-linear and subject to slbo autorepression—a regulatory feature absent in mammalian C/EBP, which is controlled primarily by insulin, cAMP, and glucocorticoid signaling rather than JAK/STAT. Procurement of slbo protein or slbo reporter constructs is therefore essential for dissecting the JAK/STAT-slbo transcriptional cascade in Drosophila cell migration models.

JAK/STAT signaling slbo transcriptional regulation Border cell specification

slbo Threshold Requirement: Rescue of Hypomorphic Migration Defects by Reducing RAS Activity is slbo-Specific

The border cell migration defect caused by the slbo1 hypomorphic allele is largely rescued by reducing RAS activity specifically in border cells prior to migration [1]. This genetic interaction is allele-specific and pathway-specific: dominant-negative RAS promotes premature initiation of migration when expressed before the migratory phase, while constitutively active RAS causes a significant delay [1]. The rescue of slbo1 by RAS reduction indicates that RAS activity and slbo function converge on migration initiation timing, and that slbo acts genetically downstream of or parallel to RAS signaling. Neither mammalian C/EBPα nor other Drosophila transcription factors (Jing, STAT, Cut) exhibit this specific slbo1-RAS genetic interaction. The slbo1 allele therefore serves as a precise genetic tool for dissecting the RAS-slbo interface, and only authentic slbo mutants or slbo protein reagents can be used to phenocopy or complement this interaction.

RAS-slbo genetic interaction Migration initiation Drosophila oogenesis

Optimal Research Application Scenarios for slbo Protein (CAS 148997-45-9) Based on Quantitative Differentiation Evidence


Drosophila Cell Migration Initiation Assays Requiring Graded slbo Activity

For border cell migration screens where the threshold requirement of slbo gene product determines migration timing (hypomorph: delayed; strong allele: blocked), only authentic slbo protein or validated slbo constructs provide the full allelic dose-response spectrum [1]. Mammalian C/EBP homologs cannot replicate this graded phenotype because slbo basic region specificity governs target gene activation kinetics [2].

Structure-Function Analysis of bZIP Transcription Factor DNA-Binding Specificity

The slbo basic region is the critical specificity determinant: 9 of 25 single amino acid substitutions abolish function, while chimeras retaining only the slbo basic region are fully active [1]. This established structure-function map makes slbo protein the reference standard for dissecting bZIP domain contributions to developmental transcription factor activity; no other C/EBP family member has been characterized at this single-residue resolution in a whole-organism functional assay.

Slbo-Cut Mutual Antagonism and Epithelial Morphogenesis Studies

The stage 10A/10B temporal switch involving Slbo autorepression, Cut auto-activation, and Slbo-Cut cross-repression is unique to Drosophila oogenesis [1]. Experiments investigating this genetic circuit require Drosophila slbo protein and slbo regulatory constructs because mammalian C/EBP and CUX1 lack the co-evolved promoter architecture and developmental timing cues necessary for reciprocal regulation in this system.

JAK/STAT-to-slbo Transcriptional Cascade Dissection in Invasive Migration Models

slbo is directly induced by JAK/STAT signaling (STAT92E upregulated 1.6-fold in border cells) and is subject to developmental autorepression [1]. This regulatory logic—STAT-dependent activation followed by tissue-specific autorepression—is not shared by mammalian C/EBPs, which are controlled by distinct hormonal and metabolic signals. Drosophila slbo protein and promoter-fusion constructs are therefore essential for mapping the JAK/STAT-slbo axis in epithelial-to-mesenchymal transition and invasive migration research.

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